Armexifolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Armexifolin: is a sesquiterpene lactone, a class of terpenoids with a structure based on the eudesmanolide or secoeudesmanolide skeleton . It is characterized by its unique chemical structure, which includes a 3,5a,9-trimethyl-naphtho[1,2-b]furan-2-one derivative or a 3,6-dimethyl-5-(pentan-2-yl)-1-benzofuran-2-one derivative
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of Armexifolin would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Armexifolin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Armexifolin is used as a model compound in organic synthesis studies to explore new reaction mechanisms and pathways.
Biology: In biological research, this compound is studied for its potential bioactive properties, including anti-inflammatory and antimicrobial effects.
Medicine: this compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.
Industry: In the industrial sector, this compound may be used as a precursor for the synthesis of other valuable compounds or as an additive in various products.
Wirkmechanismus
The mechanism of action of Armexifolin involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Eudesmanolide: A related sesquiterpene lactone with similar structural features.
Secoeudesmanolide: Another related compound with a slightly different skeleton.
Uniqueness: Armexifolin is unique due to its specific structural configuration and the presence of certain functional groups that confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64929-15-3 |
---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
6-hydroxy-5a,9-dimethyl-3-methylidene-3a,4,5,6,7,9b-hexahydrobenzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O4/c1-7-9-4-5-15(3)11(17)6-10(16)8(2)12(15)13(9)19-14(7)18/h9,11,13,17H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
QPXLDBMZJNDASA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3C(CCC2(C(CC1=O)O)C)C(=C)C(=O)O3 |
melting_point |
201 - 203 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.